molecular formula C10H15N3O B1482807 2-(3-Aminopropyl)-6-cyclopropyl-2,3-dihydropyridazin-3-one CAS No. 2098143-32-7

2-(3-Aminopropyl)-6-cyclopropyl-2,3-dihydropyridazin-3-one

Cat. No. B1482807
CAS RN: 2098143-32-7
M. Wt: 193.25 g/mol
InChI Key: AESPBGIUVGGTQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

APTES is an aminosilane frequently used in the process of silanization, the functionalization of surfaces with alkoxysilane molecules . It can also be used for covalently attaching of organic films to metal oxides such as silica and titania .


Synthesis Analysis

APTES has been used in the synthesis of various materials. For instance, it has been used in the synthesis of Schiff bases of N-(2-aminoethyl)-3-aminopropyltrimethoxysilane . It has also been used in the synthesis of silica nanoparticles .


Molecular Structure Analysis

The molecular structure of APTES includes both organic functional and alkoxy groups in one molecule . The silanol group forms from the alkoxy group via hydrolysis .


Chemical Reactions Analysis

APTES has been used in various chemical reactions. For example, it has been used in the condensation reaction with carbonyl group for the synthesis of compounds possessing azomethine moiety .


Physical And Chemical Properties Analysis

APTES has a density of 0.946 g/mL at 25 °C (lit.) and a boiling point of 217 °C/760 mmHg (lit.) .

Scientific Research Applications

Surface Modification of Metal Oxide Nanoparticles

The compound is used extensively as a silanization agent for the chemical modification of metal oxide nanoparticle (MONP) surfaces. The introduction of the amine group enhances their dispersibility, which is crucial for various applications including electrochemical sensors, catalysts, and Pickering emulsions .

Biomedical Applications

In the biomedical field, the compound’s ability to act as a linkage for organic, inorganic, or biochemical attachments is essential. It facilitates drug delivery, contaminants removal, catalyst immobilization, and medical imaging. This versatility makes it a valuable asset in developing new therapeutic and diagnostic tools .

Affinity Chromatography

As an adsorbent, this compound is instrumental in affinity chromatography. It helps in the preparation of positively charged slides that are suitable for various immunohistochemical and in situ hybridization procedures, thereby playing a significant role in the analysis and separation of biomolecules .

Adhesives and Sealant Chemicals

The compound’s chemical structure allows it to be used in the formation of adhesives and sealant chemicals. These applications are important for creating strong bonds and seals in various industrial and manufacturing processes .

Paint Additives and Coating Additives

It serves as a paint and coating additive, enhancing the properties of paints and coatings. This includes improving adhesion, resistance to environmental factors, and longevity of the paint or coating applied to different surfaces .

Silylation Reagent for Coating Glass and Silica Surfaces

The compound is utilized as a silylation reagent for coating glass and silica surfaces. This application is particularly relevant in the production of specialized glassware and silica-based materials that require specific surface properties .

Crosslinking and Immobilization of Proteins and Other Molecules

It is also used to crosslink and immobilize proteins and other molecules. This is crucial in various research and industrial processes where the stability and functionality of proteins and molecules need to be maintained .

Formation of Aminopropyl Derivative of Glass

Lastly, the compound is useful in the formation of the aminopropyl derivative of glass. This derivative is significant in the development of new glass materials with enhanced characteristics for scientific and industrial applications .

Mechanism of Action

The mechanism of action of APTES involves the formation of a covalent bond with the inorganic surface, which is expected to improve adhesion of the inorganic/polymer interface .

Safety and Hazards

APTES is a toxic compound with an MSDS health hazard score of 3. APTES fumes are destructive to the mucous membranes and the upper respiratory tract, and should be used in a fume hood with gloves .

Future Directions

The use of APTES in the synthesis of materials is a growing field of research. For instance, it has been used in the development of silica/epoxy nanocomposites, showing promising results .

properties

IUPAC Name

2-(3-aminopropyl)-6-cyclopropylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c11-6-1-7-13-10(14)5-4-9(12-13)8-2-3-8/h4-5,8H,1-3,6-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AESPBGIUVGGTQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Aminopropyl)-6-cyclopropyl-2,3-dihydropyridazin-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Aminopropyl)-6-cyclopropyl-2,3-dihydropyridazin-3-one
Reactant of Route 2
Reactant of Route 2
2-(3-Aminopropyl)-6-cyclopropyl-2,3-dihydropyridazin-3-one
Reactant of Route 3
Reactant of Route 3
2-(3-Aminopropyl)-6-cyclopropyl-2,3-dihydropyridazin-3-one
Reactant of Route 4
2-(3-Aminopropyl)-6-cyclopropyl-2,3-dihydropyridazin-3-one
Reactant of Route 5
2-(3-Aminopropyl)-6-cyclopropyl-2,3-dihydropyridazin-3-one
Reactant of Route 6
Reactant of Route 6
2-(3-Aminopropyl)-6-cyclopropyl-2,3-dihydropyridazin-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.